molecular formula C10H6F2 B3051155 1,5-Difluoronaphthalene CAS No. 315-58-2

1,5-Difluoronaphthalene

Cat. No. B3051155
CAS RN: 315-58-2
M. Wt: 164.15 g/mol
InChI Key: NLXPZIRHSTXGTR-UHFFFAOYSA-N
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Description

1,5-Difluoronaphthalene is a chemical compound with the molecular formula C10H6F2 . It has an average mass of 164.151 Da and a monoisotopic mass of 164.043762 Da . It is also known by other names such as 1,5-Difluornaphthalin in German, 1,5-Difluoronaphtalène in French, and Naphthalene, 1,5-difluoro- .


Synthesis Analysis

The synthesis of 1,5-Difluoronaphthalene and similar compounds has been a subject of research. For instance, a reversed-phase high-performance liquid chromatography method was developed for the determination of 1-fluoronaphthalene and its process-related impurities . Another study reported the synthesis and crystal structures of 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene .


Molecular Structure Analysis

The molecular structure of 1,5-Difluoronaphthalene has been analyzed in several studies. For example, one study reported that the molecules of 1,5-difluoronaphthalene form tapes linked via the R 2 2 (8) double C–H⋯F synthon . Another study found that in the crystal structures of mono- and difluorinated naphthalenes, the molecular planes are not parallel, but assume a V-shaped arrangement .


Physical And Chemical Properties Analysis

1,5-Difluoronaphthalene has a predicted boiling point of 230.2±13.0 °C and a predicted density of 1.243±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

1,5-Difluoronaphthalene and related compounds have been studied extensively for their use in chemical synthesis and reactivity. Key findings include:

  • 1,1-Difluoronaphthalen-2(1H)-ones, structurally related to 1,5-Difluoronaphthalene, are used as building blocks in the synthesis of fluorinated tetraphenes via Diels-Alder reactions, producing stable fluorinated tetraphene derivatives with high solubility and significant HOMO-LUMO gaps (Dyan et al., 2018).
  • 1,2-Difluoronaphthalene derivatives, similar to 1,5-Difluoronaphthalene, have been synthesized and are significant in creating high-performing liquid crystal materials for active matrix LCDs (Negishi et al., 2001).
  • The study of through-space Fluorine-Fluorine coupling in compounds structurally related to 1,8-difluoronaphthalene provides insights into nonbonded interactions, relevant to understanding the behavior of 1,5-Difluoronaphthalene in various chemical environments (Mallory et al., 2000).

Electronic and Physical Properties

1,5-Difluoronaphthalene-related compounds have also been explored for their unique electronic and physical properties:

  • The application of 1,5-dihydroxynaphthalene in dye-sensitized photooxygenations using sunlight demonstrates its potential in green photochemistry, producing significant yields of Juglone (Oelgemöller et al., 2006).
  • Fluorine-containing naphthalenes, including derivatives of 1,5-Difluoronaphthalene, exhibit unique molecular structures and optoelectronic properties, making them valuable for material science applications (Loader et al., 2014).

Polymerization and Material Synthesis

The polymerization of 1,5-Difluoronaphthalene and its derivatives has been investigated for various applications:

  • The electrooxidation of 1,5-diaminonaphthalene (structurally related to 1,5-Difluoronaphthalene) leads to the formation of conductive polymer films, which have potential applications in electronic devices (Jackowska et al., 1995; 1996).
  • Poly(1,5-diaminonaphthalene) synthesized through electropolymerization exhibits electroactivity and interesting electrochromic properties, relevant for advanced material science applications (Jackowska et al., 1995).

Safety And Hazards

While specific safety and hazard information for 1,5-Difluoronaphthalene is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,5-difluoronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXPZIRHSTXGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348770
Record name 1,5-difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoronaphthalene

CAS RN

315-58-2
Record name 1,5-difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Jaime-Figueroa, LJ Kurz, Y Liu, R Cruz - Spectrochimica Acta Part A …, 2000 - Elsevier
The synthesis and NMR study ( 1 H, 13 C, and 19 F) of a complete series of 4,5-substituted 1-acetyl-8-fluoronaphthalenes are reported. This data revealed a 6 J(H,F) and a 5 J(C,F) …
Number of citations: 28 www.sciencedirect.com
F Cozzi, S Bacchi, G Filippini, T Pilati… - … –A European Journal, 2007 - Wiley Online Library
We have synthesised some planar polycyclic compounds, in which unsubstituted aromatic rings are condensed with perfluorinated aromatic rings, and have carried out a combined X‐…
PHH Fischer, H Zimmermann, J Behnke - Journal of Magnetic Resonance …, 1970 - Elsevier
Since the first observation of electron paramagnetic resonance in the photoexcited triplet state of naphthalene-h,,, oriented in a durene matrix (I) the phosphorescent states of several …
Number of citations: 1 www.sciencedirect.com
RC Haltiwanger, PT Beurskens, JMJ Vankan… - … of crystallographic and …, 1984 - Springer
The crystal structure of 1,5-dibromonaphthalene, C 10 H 6 Br 2 , has been determined from a single crystal x-ray study. The compound crystallizes in the monoclinic space groupC2/c …
Number of citations: 16 link.springer.com
CF Matta, N Castillo, RJ Boyd - The Journal of Physical Chemistry …, 2005 - ACS Publications
A bond path linking two saturated fluorine atoms is found to be ubiquitous in crowded difluorinated aromatic compounds. The bond path is shown to persist for a range of internuclear …
Number of citations: 182 pubs.acs.org
JR Loader, S Libri, AJHM Meijer, RN Perutz… - …, 2014 - pubs.rsc.org
The synthesis and crystal structures of 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene are reported. Intermolecular interactions are dominated by offset …
Number of citations: 22 pubs.rsc.org
RA Cormanich, R Rittner, D O'Hagan… - The Journal of Physical …, 2014 - ACS Publications
Analysis of CF···FC Interactions on Cyclohexane and Naphthalene Frameworks | The Journal of Physical Chemistry A ACS ACS Publications C&EN CAS Find my institution Blank image …
Number of citations: 38 pubs.acs.org
O Lauer, D Stehlik, KH Hausser - Journal of Magnetic Resonance (1969), 1972 - Elsevier
Nuclear relaxation in the rotating frame was measured to investigate slow but large amplitude mobility in naphthalene- and biphenyl-type crystals. Reorientation of the whole molecule …
Number of citations: 36 www.sciencedirect.com
A Gavezzotti, M Simonetta - Acta Crystallographica Section A …, 1976 - scripts.iucr.org
A model to account for intermolecular cooperation during molecular rearrangements is described. A qualitative approach to electrostatic interactions is tested for some halogen-…
Number of citations: 33 scripts.iucr.org
W Shin, MS Lah - Acta Crystallographica Section C: Crystal Structure …, 1987 - scripts.iucr.org
3-[(4-Amino-2-methyl-5-pyrimidinio)-methyl]-5-(2-hydroxyethyl)-4-methylthiazolium naphthalene-l, 5-disulfonate monohydrate, C~ 2H~ s-N4OS2÷. C 10H6 (SO~) 2. H20, Mr= 570.65, …
Number of citations: 14 scripts.iucr.org

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